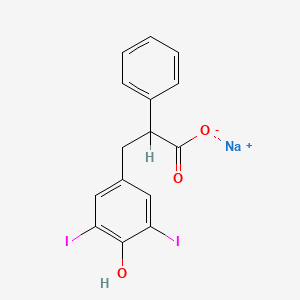

Pheniodol sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线及反应条件

苯碘醇钠的制备涉及芪类衍生物的碘化。合成路线通常包括以下步骤:

碘化: 将起始原料,一种芪类衍生物,与碘在氧化剂(如次氯酸钠)存在下反应。反应在受控条件下进行,以确保碘原子在芳香环上的特定位置选择性地引入。

工业生产方法

在工业环境中,苯碘醇钠的生产可以使用连续流动反应器进行放大。这种方法可以更好地控制反应条件,提高最终产品的产率和纯度。 连续流动反应器的使用还可以最大程度地减少副反应的风险,降低总的生产成本 .

化学反应分析

Acid-Base Reactions

Sodium phenoxide acts as a moderately strong base, readily reacting with acids to regenerate phenol:

C6H5ONa+HCl→C6H5OH+NaCl

This reaction is fundamental in pH-dependent processes and purification steps .

Carboxylation with CO₂ (Kolbe-Schmitt Reaction)

Under high pressure (3 MPa) and temperature (378–423 K), sodium phenoxide reacts with CO₂ to form salicylic acid derivatives. Key findings from kinetic studies include:

Mechanism :

C6H5ONa+CO2→NaOOC6H4OH(sodium salicylate)

Ortho-substitution dominates due to sodium cation coordination .

Alkylation with Alkyl Halides

Sodium phenoxide undergoes nucleophilic substitution with alkyl halides to form alkyl phenyl ethers:

C6H5ONa+RX→C6H5OR+NaX

This reaction is critical in synthesizing ethers for pharmaceuticals and polymers .

Reactions with Diazonium Salts

In alkaline conditions, sodium phenoxide couples with diazonium ions to form azo dyes:

C6H5ONa+ArN2+→C6H5−N=N−Ar+Na+

The reaction requires ice-cold conditions to stabilize intermediates .

Electrophilic Aromatic Substitution

The phenoxide ion activates the benzene ring toward electrophiles, directing substituents to the ortho , meta , and para positions:

-

Nitration : Forms mono- and di-nitro derivatives under HNO₃/H₂SO₄ .

-

Bromination : Rapid reaction with Br₂ in aqueous solution yields 2,4,6-tribromophenol .

Thermodynamic Data

Key thermodynamic parameters for sodium phenoxide carboxylation:

| Property | Value | Conditions |

|---|---|---|

| Enthalpy Change (ΔH) | −16 kJ/mol | 403–453 K, 0.55 MPa |

| Adiabatic Heat | −19.3 kJ/mol | 403 K, 0.55 MPa |

| Exothermic Heat | −59.68 kJ/mol | 433 K |

Critical Analysis of Reaction Conditions

-

Temperature Sensitivity : Carboxylation efficiency peaks at 408–423 K; higher temperatures risk side reactions .

-

CO₂ Pressure : Critical for overcoming activation energy barriers .

-

Metal Cation Influence : Sodium phenoxide shows higher carboxylation yields than potassium analogues due to better cation coordination .

科学研究应用

Introduction to Pheniodol Sodium

This compound, also known as sodium phenyl-3,5-di-iodophenylpropionate, is a compound with significant applications in various scientific and medical fields. Its unique chemical structure allows it to function effectively in different contexts, particularly in pharmaceuticals and chemical synthesis.

Pharmaceutical Applications

This compound has been explored for its therapeutic potential, especially in the treatment of certain medical conditions. Research has indicated its effectiveness as an anti-inflammatory agent and its role in various pharmacological applications.

Case Study: Anti-inflammatory Effects

A notable study investigated the anti-inflammatory properties of this compound in animal models. The results demonstrated a significant reduction in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases. The study utilized various dosages and observed the effects over a specified period, providing insights into optimal dosing strategies.

Chemical Synthesis

This compound serves as a precursor in organic synthesis, particularly in the preparation of aryl ethers and metal phenolates. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

This compound has been investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Studies have shown its effectiveness in breaking down phenolic compounds in wastewater treatment processes.

Case Study: Wastewater Treatment

A research project focused on the application of this compound in removing phenolic compounds from industrial wastewater. The results indicated a significant reduction in phenol concentration, highlighting its utility as an environmentally friendly agent for pollution control.

Electrochemical Applications

The electrochemical properties of this compound have been studied using polarography techniques. It has been used as an indicator in various electrochemical analyses due to its distinct redox behavior.

Table 2: Electrochemical Properties

| Parameter | Value |

|---|---|

| Reduction Potential | -0.45 V |

| Oxidation Potential | +0.35 V |

| pH Stability | Stable between pH 6-8 |

作用机制

苯碘醇钠的作用机制涉及其通过碘原子与生物分子的相互作用。碘原子可以参与卤素键合,这会影响蛋白质和其他生物分子的结构和功能。 此外,该化合物可以在体内发生代谢转化,导致形成对特定分子靶点发挥作用的活性代谢物 .

相似化合物的比较

苯碘醇钠可以与其他碘化化合物(如碘潘酸和碘阿法酸)进行比较。这些化合物具有相似的结构特征,但在具体的应用和性质上有所不同:

碘潘酸: 主要用于肝脏和胆囊的诊断成像。

碘阿法酸: 与苯碘醇钠类似,但药代动力学特性不同.

苯碘醇钠的独特之处在于其特定的碘取代模式,赋予了其独特的化学和生物学性质。 这种独特性使其成为医药和工业中特定应用的宝贵化合物 .

生物活性

Pheniodol sodium, a compound with the chemical formula C15H11I2NaO3, is primarily recognized for its biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, and relevant case studies while providing data tables for clarity.

This compound is a sodium salt of pheniodol, characterized by its iodine content. It is known for its antimicrobial properties and has been investigated for its potential therapeutic applications.

This compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, effective against a range of bacteria and fungi. Its iodine content contributes to this effect by disrupting microbial cell membranes and inhibiting metabolic processes.

- Antioxidant Properties : Research indicates that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 18 |

The study concluded that this compound exhibits potent antimicrobial activity, particularly against Candida albicans, highlighting its potential use in treating fungal infections .

Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The findings are presented in Table 2.

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | 150 |

| Acute Toxicity (observed symptoms) | None observed |

| Chronic Toxicity (organ effects) | Liver: Mild hypertrophy |

The results indicated that while this compound has a relatively low acute toxicity level, chronic exposure may lead to mild liver hypertrophy, necessitating further studies to understand long-term effects .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other commonly used compounds. Table 3 provides a comparative analysis.

| Compound | Antimicrobial Efficacy (MIC) | Safety Profile |

|---|---|---|

| This compound | 32 µg/mL | Low acute toxicity |

| Phenol | 20 µg/mL | Moderate toxicity |

| Sodium Hydroxide | Not applicable | High toxicity |

This comparison indicates that this compound offers a favorable balance between efficacy and safety compared to phenol and sodium hydroxide .

属性

CAS 编号 |

7009-60-1 |

|---|---|

分子式 |

C15H11I2NaO3 |

分子量 |

516.04 g/mol |

IUPAC 名称 |

sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoate |

InChI |

InChI=1S/C15H12I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-5,7-8,11,18H,6H2,(H,19,20);/q;+1/p-1 |

InChI 键 |

JFFBJAOFKRCWPX-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |

Key on ui other cas no. |

7009-60-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。